SRC-1 NR box peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

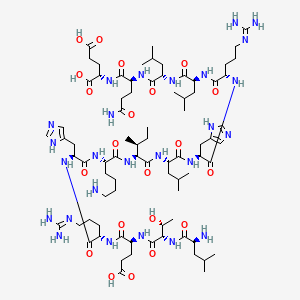

2D Structure

Properties

Molecular Formula |

C79H136N26O21 |

|---|---|

Molecular Weight |

1786.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C79H136N26O21/c1-12-43(10)62(104-69(117)48(17-13-14-26-80)94-73(121)57(33-45-35-87-37-91-45)101-66(114)49(18-15-27-89-78(83)84)93-67(115)52(21-24-60(108)109)97-76(124)63(44(11)106)105-64(112)47(81)29-39(2)3)75(123)103-56(32-42(8)9)72(120)102-58(34-46-36-88-38-92-46)74(122)95-50(19-16-28-90-79(85)86)65(113)99-55(31-41(6)7)71(119)100-54(30-40(4)5)70(118)96-51(20-23-59(82)107)68(116)98-53(77(125)126)22-25-61(110)111/h35-44,47-58,62-63,106H,12-34,80-81H2,1-11H3,(H2,82,107)(H,87,91)(H,88,92)(H,93,115)(H,94,121)(H,95,122)(H,96,118)(H,97,124)(H,98,116)(H,99,113)(H,100,119)(H,101,114)(H,102,120)(H,103,123)(H,104,117)(H,105,112)(H,108,109)(H,110,111)(H,125,126)(H4,83,84,89)(H4,85,86,90)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-/m0/s1 |

InChI Key |

PJETYFQZIQXGOW-LFQYQJMTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Function of the SRC-1 NR Box Peptide: A Technical Guide

Abstract

Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a seminal member of the p160 family of transcriptional coactivators.[1][2] It plays a pivotal role in modulating the transcriptional activity of nuclear receptors (NRs) in response to steroid hormones and other lipophilic signals.[3][4][5] Central to its function is the Nuclear Receptor (NR) box, a short peptide motif characterized by a conserved LXXLL sequence, which acts as the primary interface for direct, ligand-dependent interaction with NRs.[6][7][8][9] This technical guide provides an in-depth examination of the SRC-1 NR box peptide, detailing its structure, mechanism of action, binding specificity, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, molecular biology, and oncology.

SRC-1: Domain Architecture and the NR Interaction Domain

SRC-1 is a large, multi-domain protein that integrates signals to orchestrate gene expression.[1] Its structure allows it to function as a scaffold, binding to nuclear receptors and recruiting a cascade of secondary coactivators to the transcriptional machinery. The key functional domains of SRC-1 are:

-

N-Terminal bHLH-PAS Domain: A basic helix-loop-helix Per-ARNT-Sim domain involved in protein-protein interactions and potentially dimerization.

-

NR Interaction Domain (NRID): A central region that contains three canonical NR boxes (LXXLL motifs), which are essential for binding to nuclear receptors.[1][7][8][10][11] An isoform of SRC-1 also contains a fourth NR box at its C-terminus.[8]

-

Activation Domains (AD): The C-terminal region contains two activation domains, AD1 and AD2.

The modular nature of SRC-1, with its distinct domains for NR binding and secondary coactivator recruitment, positions it as a critical intermediary in nuclear receptor signaling.

Core Function of the NR Box Peptide

The primary and most critical function of the this compound is to mediate the physical, ligand-dependent interaction with the activation function 2 (AF-2) domain of nuclear receptors.[8][13] The LXXLL motif forms an amphipathic α-helix that docks into a hydrophobic cleft on the NR's ligand-binding domain (LBD), which is formed only after the receptor binds its cognate ligand.[14]

While the LXXLL core is essential for binding, the residues flanking this motif are crucial determinants of binding affinity and specificity for different nuclear receptors.[6][9][11] For instance, studies on the SRC-1 homolog GRIP1 have shown that mutations in NR Box II more significantly impact interactions with the estrogen receptor, whereas NR Box III mutations have a greater effect on interactions with androgen and glucocorticoid receptors.[8][10] This suggests that different NR boxes within SRC-1 may have distinct preferences, contributing to the specificity of hormonal responses.[8]

Mechanism of Transcriptional Coactivation

The binding of the SRC-1 NR box to a nuclear receptor initiates a highly orchestrated, multi-step process that culminates in the activation of target gene transcription.

-

Ligand Binding and NR Activation: A steroid hormone or other ligand binds to the LBD of its corresponding nuclear receptor.

-

Conformational Change and SRC-1 Recruitment: This binding induces a conformational change in the NR, exposing the AF-2 binding surface. An this compound then docks onto this surface, recruiting the entire SRC-1 coactivator protein to the NR, which is bound to a specific DNA sequence known as a Hormone Response Element (HRE).[1][7]

-

Coactivator Complex Assembly: Once tethered to the promoter region, SRC-1 acts as a scaffold. Through its AD1 and AD2 domains, it recruits a large complex of secondary coactivators.[1][7] This includes:

-

Chromatin Remodeling and Transcription: The enzymatic activities of the recruited coactivator complex lead to chromatin remodeling. Histone acetylation neutralizes the positive charge of lysine residues, weakening their interaction with DNA and creating a more open chromatin structure. This "relaxed" state allows the general transcription machinery (e.g., RNA Polymerase II) to access the gene promoter.

-

Transcriptional Activation: The assembled complex bridges the hormone-activated NR with the basal transcription apparatus, stabilizing its assembly and activating the transcription of the target gene.[7]

Quantitative Analysis of SRC-1 NR Box Interactions

Quantitative measurements of the binding affinity between NR box peptides and nuclear receptors are essential for understanding the potency and specificity of these interactions. These data are often presented as dissociation constants (Kd) or IC50 values from competition assays.

| Peptide Sequence | Receptor | Ligand | Assay Type | Reported Value (IC50) | Reference |

| LTERHKILHRLLQE (14-aa SRC-1 NR Box II) | ERα | Estradiol (E2) | Competition Assay | 1-4 µM | [11] |

| LTERHKILHRLLQE (14-aa SRC-1 NR Box II) | ERβ | Estradiol (E2) | Competition Assay | 1-4 µM | [11] |

Note: It has been observed that NR box peptides with additional carboxy-terminal residues can display significantly higher (up to 10-fold) affinity, indicating that residues outside the core 14-amino acid sequence contribute to binding stability.[11]

Key Experimental Protocols

The function of the SRC-1 NR box has been elucidated through a variety of in vitro and in vivo techniques. Below are protocols for key methodologies.

Yeast Two-Hybrid (Y2H) Assay for Interaction Mapping

This technique is used to identify and map protein-protein interactions. It was instrumental in the initial discovery of SRC-1's interaction with the progesterone receptor.[1]

-

Principle: The assay splits the GAL4 transcription factor into a DNA-binding domain (BD) and an activation domain (AD). The BD is fused to a "bait" protein (e.g., an NR LBD), and the AD is fused to a "prey" protein (e.g., an SRC-1 fragment containing an NR box). If bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., LacZ or HIS3).

-

Methodology:

-

Vector Construction: Clone the NR LBD into a pGBK vector (or equivalent) to create a GAL4-BD fusion. Clone the this compound sequence into a pGAD vector (or equivalent) to create a GAL4-AD fusion.

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with both the bait and prey plasmids.

-

Selection: Plate the transformed yeast on synthetic defined (SD) dropout media. Growth on media lacking leucine and tryptophan (-Leu/-Trp) confirms the presence of both plasmids. Growth on high-stringency media lacking histidine (-His) indicates a positive interaction.

-

Reporter Assay: Confirm positive interactions using a quantitative β-galactosidase (LacZ) filter lift or liquid assay. A blue color in the presence of X-gal indicates a positive interaction.

-

Glutathione S-Transferase (GST) Pull-Down Assay

This is a common in vitro method to confirm a direct protein-protein interaction.

-

Principle: A "bait" protein is expressed as a fusion with GST and immobilized on glutathione-agarose beads. A "prey" protein (e.g., SRC-1 NR box) is then incubated with these beads. If the proteins interact, the prey will be "pulled down" with the bait and can be detected by Western blotting.

-

Methodology:

-

Protein Expression: Express and purify a GST-NR-LBD fusion protein from E. coli. Express and radiolabel the SRC-1 fragment containing the NR box peptide using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate with [³⁵S]-methionine).

-

Binding Reaction: Immobilize the GST-NR-LBD on glutathione-sepharose beads. Add the radiolabeled SRC-1 fragment and incubate (typically 1-4 hours at 4°C) in a suitable binding buffer. Include the relevant ligand (hormone) in the buffer.

-

Washing: Pellet the beads by centrifugation and wash several times with binding buffer to remove non-specific interactors.

-

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the proteins by SDS-PAGE and detect the radiolabeled SRC-1 fragment by autoradiography. A band corresponding to the SRC-1 fragment in the elution lane confirms a direct interaction.

-

In Vitro Transcription Assay on Chromatin Templates

This assay assesses the functional consequence of the SRC-1/NR interaction on gene transcription in a controlled, cell-free environment.

-

Principle: A DNA template containing an HRE upstream of a reporter gene is assembled into chromatin using histone octamers. Purified PR, SRC-1, and nuclear extract (as a source of general transcription factors) are added. Transcription is measured by quantifying the amount of RNA produced.

-

Methodology:

-

Template Preparation: Construct a plasmid containing multiple copies of a progesterone response element (PRE) upstream of a promoter (e.g., E4) and a reporter gene.

-

Chromatin Assembly: Assemble the plasmid into chromatin in vitro using purified core histones and a chromatin assembly extract (e.g., from Drosophila embryos).

-

Transcription Reaction: Set up a reaction containing the chromatin template, purified progesterone receptor (PR), purified full-length SRC-1 protein, a HeLa cell nuclear extract, and ribonucleotides (including [α-³²P]UTP for labeling).

-

Hormone Treatment: Initiate the reaction by adding the PR ligand (e.g., R5020) or ethanol as a vehicle control. Incubate for 1 hour at 30°C to allow transcription to occur.

-

RNA Analysis: Purify the RNA from the reaction and analyze the transcript size and quantity using denaturing gel electrophoresis and autoradiography. An increase in the specific transcript in the presence of both hormone and SRC-1 demonstrates the coactivation function.[3]

-

Conclusion and Therapeutic Relevance

The this compound is not merely a structural component but the functional linchpin that initiates the entire cascade of transcriptional coactivation by SRC-1. Its ability to specifically recognize and bind to ligand-activated nuclear receptors is the committed step in the expression of a vast array of hormone-responsive genes. The specificity encoded by the residues flanking the core LXXLL motif allows for a nuanced regulation of different nuclear receptor pathways.

Given the overexpression and hyperactivity of SRC-1 and nuclear receptors in various cancers (e.g., breast, prostate, and endometrial), the interaction interface between the NR box and the nuclear receptor LBD represents a compelling target for therapeutic intervention. The development of small molecules or peptidomimetics that disrupt this specific protein-protein interaction could provide a novel strategy for antagonizing hormone-driven cancer progression.

References

- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]

- 3. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation of steroid receptor coactivator-1 (SRC-1) in glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. General and specific determinants of the selective interactions between SRC-1 NR box-2 and target nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear receptor-binding sites of coactivators glucocorticoid receptor interacting protein 1 (GRIP1) and steroid receptor coactivator 1 (SRC-1): multiple motifs with different binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SRC-1 and GRIP1 Coactivate Transcription with Hepatocyte Nuclear Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The LXXLL Motif: A Linchpin in SRC-1 Coactivator Function and Nuclear Receptor Signaling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The steroid receptor coactivator-1 (SRC-1), a member of the p160 family of transcriptional coactivators, plays a pivotal role in mediating the transcriptional activity of nuclear receptors (NRs). NRs are a large family of ligand-inducible transcription factors that regulate a vast array of physiological processes, including metabolism, development, and reproduction. The interaction between NRs and their coactivators is a critical control point in gene regulation, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. At the heart of this interaction lies a short, conserved amino acid sequence within SRC-1 known as the "LXXLL motif," where 'L' represents leucine and 'X' can be any amino acid. This technical guide provides a comprehensive overview of the role of the LXXLL motif in the SRC-1 nuclear receptor (NR) box peptide, detailing its structural significance, the quantitative aspects of its interactions, and the experimental methodologies used to investigate its function.

The Structural and Functional Importance of the LXXLL Motif

The LXXLL motif, also referred to as the NR box, is a signature sequence necessary and sufficient for the direct, ligand-dependent interaction between SRC-1 and the ligand-binding domain (LBD) of nuclear receptors.[1][2] Upon agonist binding, the NR LBD undergoes a conformational change, creating a hydrophobic groove on its surface. The LXXLL motif, which adopts an α-helical conformation, docks into this groove, mediating the recruitment of the SRC-1 coactivator complex to the target gene promoter.[3] This recruitment is a crucial step in the initiation of downstream transcriptional events, including chromatin remodeling and the assembly of the basal transcription machinery.

SRC-1 contains multiple LXXLL motifs within its central region, and these motifs can exhibit differential binding preferences for various nuclear receptors.[4][5] This specificity is not solely determined by the core LXXLL sequence but is also influenced by the amino acids flanking this motif.[2] These flanking residues can make additional contacts with the NR LBD, thereby modulating the affinity and selectivity of the interaction.[4][5]

Mutations within the LXXLL motif, particularly the substitution of the conserved leucine residues with alanine (LXXAA), have been shown to abolish or significantly reduce the interaction between SRC-1 and nuclear receptors.[6][7] This loss of interaction directly translates to a decrease in the coactivator's ability to enhance NR-mediated gene transcription, highlighting the indispensable role of this motif in SRC-1 function.

Quantitative Analysis of SRC-1 LXXLL Motif Interactions

The binding affinity between the SRC-1 NR box peptides and various nuclear receptors has been quantified using several biophysical techniques. This data is crucial for understanding the precise molecular interactions and for the development of targeted therapeutics.

| Coactivator Motif | Nuclear Receptor | Ligand | Binding Affinity (Kd/IC50) | Experimental Method | Reference |

| SRC-1 (unspecified NR box) | Estrogen Receptor α (ERα) HBD | Estradiol | 30 nM (Kd) | Fluorescence-based assay | [6] |

| SRC3-1 (LXXLL) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~7 µM (IC50) | TR-FRET | [8] |

| SRC3-2 (LXXLL) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | >10 mM (IC50) | TR-FRET | [8] |

| SRC3-3 (LXXLL) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~1.5 mM (IC50) | TR-FRET | [8] |

| SRC3 fragment (all 3 LXXLL motifs) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~14 nM (IC50) | TR-FRET | [8] |

| SRC-1a (wild-type) | Estrogen Receptor (ER) LBD | Estradiol | Binding observed | GST Pull-down | [6] |

| SRC-1a (LXXLL motifs mutated) | Estrogen Receptor (ER) LBD | Estradiol | No binding observed | GST Pull-down | [6] |

Signaling Pathway and Experimental Visualizations

To visually represent the critical role of the LXXLL motif, the following diagrams illustrate the nuclear receptor signaling pathway, a typical experimental workflow to study this interaction, and the logical flow of its function.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of SRC3/AIB1 as a Preferred Coactivator for Hormone-activated Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

A Technical Guide to the Function of Steroid Receptor Coactivator-1 (SRC-1)

Abstract

Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), was the first identified and cloned transcriptional coactivator that directly interacts with nuclear receptors to enhance their activity.[1][2] It is a member of the p160 family of coactivators, which also includes SRC-2 and SRC-3.[3] SRC-1 functions as a crucial scaffolding protein, orchestrating the assembly of large multi-protein complexes that remodel chromatin and recruit the basal transcription machinery to target gene promoters.[1] This multifaceted role places SRC-1 at the nexus of numerous physiological processes, including development, metabolism, and reproduction.[1][4] Dysregulation of SRC-1 expression and activity is strongly implicated in the progression of various cancers, particularly those of reproductive tissues, where it promotes metastasis and contributes to endocrine therapy resistance.[1] This document provides an in-depth technical overview of SRC-1's molecular function, its involvement in key signaling pathways, quantitative data on its expression and interactions, and detailed experimental protocols used to elucidate its biological roles.

Molecular Architecture and Functional Domains

The SRC-1 protein is characterized by several distinct functional domains that mediate its interactions with nuclear receptors and other components of the transcriptional machinery.[1]

-

bHLH-PAS Domain: Located at the N-terminus, the basic helix-loop-helix (bHLH) and Per-ARNT-Sim (PAS) domain is a highly conserved region among SRC family members.[1] It is essential for protein-protein interactions, including the recruitment of secondary coactivators and the formation of SRC protein dimers.[1]

-

Nuclear Receptor Interaction Domain (NRID): This central domain contains three α-helical LXXLL motifs (where L is leucine and X is any amino acid), which are critical for the ligand-dependent interaction with nuclear receptors.[1] The specific sequence and flanking regions of these motifs confer binding specificity for different receptors.[1]

-

Activation Domains (AD): The C-terminal region houses two potent activation domains, AD1 and AD2.[1]

Core Mechanism of Transcriptional Coactivation

SRC-1 enhances gene transcription through a multi-step process that involves direct interaction with transcription factors, recruitment of chromatin-modifying enzymes, and bridging to the general transcription apparatus.[5][6]

-

Recruitment to DNA: A ligand, such as a steroid hormone, binds to its cognate nuclear receptor (NR), causing a conformational change that promotes the NR's association with a specific hormone response element (HRE) on the DNA.[1] This ligand-activated NR then recruits SRC-1 via the LXXLL motifs in the NRID.[1]

-

Chromatin Remodeling: Once tethered to the promoter, SRC-1 acts as a scaffold. Its AD1 domain recruits the HATs p300/CBP, which acetylate histone tails, neutralizing their positive charge and loosening the chromatin structure.[1][5] The AD2 domain recruits the HMTs CARM1 and PRMT1, which further modify histones through methylation.[1] This enzymatic activity makes the DNA more accessible to the transcription machinery.[5][6]

-

Pre-initiation Complex Assembly: SRC-1, along with the recruited co-coactivators, facilitates the assembly of the pre-initiation complex (PIC), which includes RNA Polymerase II and general transcription factors, thereby activating gene transcription.[1][6]

Key Signaling Pathways and Disease Relevance

SRC-1's function is not limited to nuclear receptors; it also coactivates other transcription factors, integrating signals from various pathways, particularly in the context of cancer.[1]

Breast Cancer Metastasis

SRC-1 is a specific promoter of breast cancer metastasis.[3] It achieves this through at least two distinct mechanisms:

-

The SRC-1/PEA3/Twist Axis: SRC-1 physically interacts with the transcription factor PEA3 at the promoter of the Twist gene. This coactivation enhances Twist expression, a master regulator that induces the epithelial-to-mesenchymal transition (EMT), a critical process for cell invasion and metastasis.[3]

-

The SRC-1/AP-1/Integrin α5 Axis: SRC-1 serves as a coactivator for the transcription factor AP-1. The SRC-1/AP-1 complex binds to the promoter of the integrin α5 gene, upregulating its expression. Increased integrin α5β1 promotes cell adhesion to the extracellular matrix, migration, and invasion.[1]

Prostate Cancer Progression

In prostate cancer, increased SRC-1 expression is associated with more aggressive tumors.[7][8] It functions as a potent coactivator for the androgen receptor (AR).[1][7] Ablation of SRC-1 in androgen-dependent prostate cancer cells represses AR target gene activation and reduces cell proliferation.[1][7] Importantly, SRC-1 also contributes to androgen-independent disease progression by sensitizing the AR to suboptimal levels of androgens, thus playing a role in the development of castrate-resistant prostate cancer.[7][8]

Integration with Growth Factor Signaling

SRC-1 activity can be modulated by growth factor signaling pathways. It is frequently overexpressed in HER2-positive breast cancers.[1] The HER2-MAPK pathway can lead to the phosphorylation of SRC-1, enhancing its coactivator activity.[1] Furthermore, under the influence of HER2 signaling, SRC-1 and the transcription factor Ets2 are recruited to the promoter of the c-myc oncogene, promoting its expression and contributing to tumor cell survival and therapy resistance.[1]

References

- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Steroid Receptor Coactivator-1 (SRC-1) Regulates Twist Expression and Promotes Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Role of SRC-1 in the promotion of prostate cancer cell growth and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SRC-1 NR Box Peptides in Estrogen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that plays a crucial role in mediating the transcriptional activity of nuclear receptors, including the Estrogen Receptor (ER). The interaction between SRC-1 and ER is fundamental for the regulation of gene expression in response to estrogen, and its dysregulation is implicated in various pathologies, particularly in the development and progression of breast cancer. This technical guide provides an in-depth exploration of the molecular interactions between SRC-1, specifically its Nuclear Receptor (NR) box peptides, and the estrogen receptor. It summarizes key quantitative data, details common experimental methodologies used to investigate this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to SRC-1 and the Estrogen Receptor

The estrogen receptor, existing as two primary isoforms, ERα and ERβ, is a ligand-activated transcription factor. Upon binding to its cognate ligand, estradiol (E2), the receptor undergoes a conformational change, facilitating its dimerization and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes.[1] However, for efficient transcriptional activation, ER requires the recruitment of a cohort of coactivator proteins.

The p160 family of steroid receptor coactivators, which includes SRC-1, SRC-2 (also known as TIF2/GRIP1), and SRC-3 (also known as AIB1/ACTR/pCIP), are among the first factors recruited to the ligand-bound ER.[2] SRC-1, the first identified member of this family, enhances ER-mediated transcription by recruiting secondary coactivators, such as the histone acetyltransferases (HATs) CBP/p300, and by possessing intrinsic HAT activity itself.[3][4] This leads to chromatin remodeling and the assembly of the basal transcription machinery.

The interaction between SRC-1 and ER is primarily mediated by specific motifs within the central region of SRC-1 known as NR boxes. These motifs have a conserved LXXLL consensus sequence (where L is leucine and X is any amino acid).[3] The LXXLL motifs form alpha-helical structures that bind to a hydrophobic groove on the surface of the ligand-binding domain (LBD) of the activated ER.[5]

Quantitative Analysis of the SRC-1 and Estrogen Receptor Interaction

The affinity of the interaction between SRC-1 NR box peptides and the estrogen receptor is a critical determinant of the potency of estrogenic signaling. This interaction has been quantified using various biophysical and biochemical techniques, providing valuable data for understanding the molecular basis of this interaction and for the development of potential therapeutic inhibitors.

Table 1: Binding Affinities (Kd) of SRC-1 NR Box Peptides to Estrogen Receptor α

| SRC-1 Peptide/Fragment | Ligand | Method | Reported Kd (nM) | Reference |

| SRC1 | E2 | FRET | Insufficient data to determine a specific value, but binding was observed. | [6] |

| SRC1 | Genistein | FRET | Binding observed, but specific Kd not provided. | [6] |

| SRC1 | Bisphenol A | FRET | Binding observed, but specific Kd not provided. | [6] |

| SRC1 | Diethylstilbestrol (DES) | FRET | Binding observed, but specific Kd not provided. | [6] |

| SRC1 | Nonylphenol | FRET | Binding observed, but specific Kd not provided. | [6] |

| SRC1 | Endosulfan | FRET | No binding observed. | [6] |

Note: The available literature often confirms the interaction without providing precise Kd values from every experimental setup.

Table 2: Inhibitory Concentrations (IC50) of Peptides Targeting the ER/SRC Interaction

| Inhibitory Peptide | Target Interaction | Method | Reported IC50 (nM) | Reference |

| SRC2-WT (ILXXLL motif) | ER/SRC interaction | TR-FRET | 1100 | [3] |

| SRC2-SP4 (S5LXXS5L motif) | ER/SRC interaction | TR-FRET | 380 | [3] |

| R4K1 (stapled peptide) | ER/SRC interaction | TR-FRET | 5.1 | [3] |

| SRC1-Box II peptide | ERα/SRC3 interaction | TR-FRET | ~720 (expected) | [7] |

| Pyrimidine CBI | ERα/SRC3 interaction | TR-FRET | 29,000 | [7] |

Table 3: Fold Change in Luciferase Activity in ER-Mediated Transcription Assays with SRC-1

| Cell Line | Reporter Construct | Treatment | Fold Change vs. Control | Reference |

| T47D | (ERE)3-luciferase | 1 nM E2 | ~10-12 fold | [8] |

| T47D.Luc | pEREtata-Luc | 30 pM E2 | ~100 fold | [9] |

| HEK293T | 4xERE-Fluc-ERα-Rluc | 1.0 nM DES | ~25x basal ERα-wt | [10] |

| 293 cells | N-S-AR/EL-S-C | 1 µM E2 (15 min) | ~2 fold | [11] |

Signaling Pathways and Logical Relationships

The interaction between SRC-1 and the estrogen receptor is a key event in the canonical estrogen signaling pathway, leading to the activation of target gene transcription. Furthermore, this interaction can be influenced by other signaling pathways, highlighting a complex regulatory network.

Canonical Estrogen Receptor Signaling Pathway

Experimental Protocols

Investigating the interaction between SRC-1 and the estrogen receptor requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol is designed to determine if SRC-1 and ERα associate within a cellular context.

Materials:

-

Cell line expressing endogenous or transfected ERα and SRC-1 (e.g., MCF-7 breast cancer cells).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibody against ERα or SRC-1 for immunoprecipitation.

-

Isotype control IgG.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., IP lysis buffer or a modified RIPA buffer).

-

Elution buffer (e.g., 1X Laemmli buffer or a low pH glycine buffer).[12]

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibodies for Western blotting (against both ERα and SRC-1).

Procedure:

-

Cell Culture and Lysis: Culture cells to 80-90% confluency. Lyse the cells on ice with lysis buffer.[13]

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with control IgG and protein A/G beads to reduce non-specific binding.[12]

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ERα) or control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.[14]

-

Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the interacting protein (e.g., anti-SRC-1) and the immunoprecipitated protein (e.g., anti-ERα) as a positive control.

Workflow for Co-Immunoprecipitation

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of SRC-1 to enhance ER-mediated transcription from an ERE-containing promoter.

Materials:

-

Mammalian cell line (e.g., HEK293T or T47D).

-

Expression vector for ERα.

-

Expression vector for SRC-1.

-

Luciferase reporter plasmid with an ERE-driven promoter (e.g., pERE-luc).[8]

-

A control reporter plasmid for normalization (e.g., Renilla luciferase).

-

Transfection reagent.

-

Estradiol (E2) or other ligands.

-

Luciferase assay reagent.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the ERα expression vector, SRC-1 expression vector, ERE-luciferase reporter plasmid, and the normalization control plasmid.[2]

-

Ligand Treatment: After transfection, treat the cells with the desired ligand (e.g., E2) or vehicle control.

-

Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity in the presence of SRC-1 and ligand compared to controls.

Workflow for Luciferase Reporter Assay

Chromatin Immunoprecipitation (ChIP)-Sequencing

ChIP-seq is used to identify the genomic binding sites of ERα and SRC-1 on a genome-wide scale.

Materials:

-

MCF-7 cells or other ERα-positive cell line.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

ChIP-grade antibodies against ERα and SRC-1.

-

Protein A/G magnetic beads.

-

Wash buffers with increasing stringency.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for next-generation sequencing library preparation.

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (anti-ERα or anti-SRC-1) overnight.

-

Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify binding sites.

Workflow for ChIP-Sequencing

Conclusion and Future Directions

The interaction between SRC-1 NR box peptides and the estrogen receptor is a cornerstone of estrogen-mediated gene regulation. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers to further investigate this critical interaction. A thorough understanding of the molecular details of how SRC-1 modulates ER activity is essential for the development of novel therapeutic strategies targeting endocrine-related diseases, particularly hormone-responsive breast cancer.

Future research in this area will likely focus on:

-

The development of more potent and specific small molecule inhibitors of the ER-SRC-1 interaction.

-

A deeper understanding of the role of post-translational modifications of both ER and SRC-1 in modulating their interaction.

-

The elucidation of the dynamic and temporal aspects of coactivator complex assembly on ER-regulated promoters in living cells.

-

The application of advanced techniques such as cryo-electron microscopy to visualize the structure of the full-length ER-SRC-1 complex on DNA.

By continuing to explore the intricacies of the SRC-1-ER signaling axis, the scientific community can pave the way for innovative diagnostic and therapeutic approaches for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Reporter gene assays [bio-protocol.org]

- 3. A cell-permeable stapled peptide inhibitor of the estrogen receptor/coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Yeast Two-Hybrid Screening for Proteins that Interact with Nuclear Hormone Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.vu.nl [research.vu.nl]

- 10. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]

- 11. Development of a Novel Molecular Sensor for Imaging Estrogen Receptor-Coactivator Protein-Protein Interactions | PLOS One [journals.plos.org]

- 12. assaygenie.com [assaygenie.com]

- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

Unraveling the Dance: A Technical Guide to Coactivator Binding to Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptors (NRs) are a superfamily of ligand-activated transcription factors that play pivotal roles in a vast array of physiological processes, including development, metabolism, and homeostasis.[1] Their ability to regulate gene expression is intricately controlled by the binding of small lipophilic ligands, such as steroid hormones, vitamins, and lipids.[1][2] Upon ligand binding, NRs undergo a conformational change that facilitates the recruitment of coactivator proteins. These coactivators are essential for the subsequent steps of transcriptional activation, including chromatin remodeling and the recruitment of the basal transcription machinery.[3][4] Understanding the molecular intricacies of coactivator binding to nuclear receptors is therefore of paramount importance for basic research and for the development of novel therapeutics targeting a wide range of diseases.

This in-depth technical guide provides a comprehensive overview of the core principles governing coactivator binding to nuclear receptors. It details the key molecular players, the structural basis of their interaction, and the experimental methodologies used to probe these dynamic processes. Quantitative binding data are summarized for comparative analysis, and detailed protocols for key experiments are provided to facilitate practical application in the laboratory.

The Molecular Mechanism of Coactivator Recruitment

The interaction between a nuclear receptor and its coactivator is a highly specific and tightly regulated event, primarily triggered by the binding of an agonist ligand to the NR's ligand-binding domain (LBD). This binding event initiates a cascade of conformational changes within the LBD, culminating in the formation of a functional coactivator binding surface known as the Activation Function 2 (AF-2).[5][6][7]

The AF-2 surface is a shallow hydrophobic groove formed by helices 3, 4, 5, and 12 of the LBD.[8][9] A critical event in the formation of the AF-2 is the repositioning of helix 12, which acts as a molecular switch.[7][8] In the absence of an agonist, helix 12 is positioned in a way that obstructs the coactivator binding groove. Upon agonist binding, helix 12 swings to cap the ligand-binding pocket, creating a stable and accessible AF-2 surface ready for coactivator engagement.[7][8]

Coactivators, in turn, possess a signature interaction motif known as the LXXLL motif (where L is leucine and X is any amino acid), also referred to as the NR box.[2][10] This short, alpha-helical motif is both necessary and sufficient for the high-affinity interaction with the AF-2 domain of the nuclear receptor.[2][9] The leucine residues of the LXXLL motif make direct hydrophobic contacts with the AF-2 groove, while flanking sequences can contribute to the specificity and affinity of the interaction for different nuclear receptors.[3][8][9]

The primary coactivators that directly bind to nuclear receptors belong to the p160/steroid receptor coactivator (SRC) family, which includes SRC-1, SRC-2 (also known as TIF2/GRIP1), and SRC-3 (also known as AIB1/ACTR/pCIP).[11] These SRC proteins act as scaffolding molecules, recruiting secondary coactivators such as the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300.[4][12] CBP/p300, in turn, acetylate histone tails, leading to chromatin decondensation and increased accessibility for the transcriptional machinery.[4]

Quantitative Analysis of Nuclear Receptor-Coactivator Interactions

The affinity of coactivator binding to nuclear receptors is a key determinant of the potency and efficacy of a given ligand. This interaction can be quantified by determining the dissociation constant (Kd), with lower Kd values indicating higher affinity. The following tables summarize representative quantitative data for the interaction between various nuclear receptors and coactivators.

| Nuclear Receptor | Coactivator/Peptide | Ligand | Kd (µM) | Experimental Method | Reference |

| Thyroid Receptor β (TRβ) LBD | GRIP1 NID (NR-box 2 functional) | T3 | 0.9 ± 0.2 | GST Pull-down (EC50) | [13] |

| Thyroid Receptor β (TRβ) LBD | GRIP1 NID (NR-box 3 functional) | T3 | 3.2 ± 0.9 | GST Pull-down (EC50) | [13] |

| Thyroid Receptor β (TRβ) | SRC3 NRID | T3 | 0.056 ± 0.003 | TR-FRET | [4][14] |

| Thyroid Receptor β (TRβ) | SRC3 NRID | TRIAC | 0.039 ± 0.003 | TR-FRET | [4][14] |

| Thyroid Receptor β (TRβ) | SRC3 NRID | T4 | 0.172 ± 0.052 | TR-FRET | [4][14] |

| Thyroid Receptor β (TRβ) | SRC3 NRID | rT3 | 1.72 ± 0.05 | TR-FRET | [4][14] |

Table 1: Binding Affinities of Coactivators to Thyroid Hormone Receptor. This table highlights the differential affinities of GRIP1 and SRC3 for the Thyroid Receptor β, as well as the influence of different ligands on binding affinity.

| Receptor | Coactivator | Binding Domain | Interaction Partner | Key Features | Reference |

| Androgen Receptor (AR) | p160 coactivators | LBD | FXXLF motif (in AR N-terminus) | Unique interaction motif compared to the canonical LXXLL. | [15] |

| Estrogen Receptor α (ERα) | SRC-1, CBP/p300 | LBD | LXXLL motifs | Classic example of ligand-dependent coactivator recruitment. | [3][16] |

| PPARγ | NCoA-1/SRC-1 | LBD | LXXLL motifs | Ligand-specific requirements for flanking residues of the LXXLL motif. | [17] |

| Orphan Receptors (e.g., Ad4BP/SF-1) | Dax-1 | LBD | LXXLL-related motifs | Demonstrates the role of LXXLL-like motifs in the regulation of orphan nuclear receptors. | [2] |

Table 2: Specificity of Coactivator Motif Interactions with Various Nuclear Receptors. This table illustrates the diversity in recognition motifs and the specificity of interactions between different nuclear receptor-coactivator pairs.

Signaling Pathways and Experimental Workflows

The recruitment of coactivators to nuclear receptors is a central event in the signaling cascade that leads to gene transcription. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for studying these interactions.

Caption: Ligand-activated nuclear receptor signaling pathway.

Caption: General experimental workflow for studying NR-coactivator interactions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful investigation of nuclear receptor-coactivator interactions. The following sections provide step-by-step protocols for commonly used techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to study protein-protein interactions in their native cellular context.[18][19][20]

Objective: To determine if a specific nuclear receptor (bait) interacts with a putative coactivator (prey) within a cell lysate.

Materials:

-

Cells expressing the bait and prey proteins (endogenously or via transfection).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody specific to the bait protein.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., modified lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer or low pH buffer).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies for both bait and prey proteins for Western blot detection.

Protocol:

-

Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube.

-

Pre-clearing (Optional but Recommended): Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads. Centrifuge and collect the pre-cleared lysate.

-

Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Capture of Immune Complex: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, use 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting. Probe the membrane with antibodies against both the bait and the prey proteins.

GST Pull-Down Assay

The GST pull-down assay is an in vitro method used to confirm a direct physical interaction between two proteins.[7][10][11][21]

Objective: To determine if a purified GST-tagged nuclear receptor LBD (bait) can directly bind to a purified or in vitro translated coactivator protein (prey).

Materials:

-

Purified GST-tagged bait protein and a GST-only control.

-

Purified or in vitro translated prey protein (e.g., radiolabeled with ³⁵S-methionine).

-

Glutathione-agarose or magnetic beads.

-

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

-

Wash buffer (same as binding buffer).

-

Elution buffer (e.g., binding buffer containing reduced glutathione or SDS-PAGE sample buffer).

-

SDS-PAGE gels and detection reagents (Coomassie stain, autoradiography film, or Western blotting reagents).

Protocol:

-

Immobilization of Bait Protein: Incubate the purified GST-tagged bait protein and GST control with equilibrated glutathione beads for 1-2 hours at 4°C on a rotator.

-

Washing: Wash the beads 3 times with binding buffer to remove unbound protein.

-

Binding Reaction: Add the prey protein solution to the beads containing the immobilized GST-bait and GST-control. Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, autoradiography (for radiolabeled prey), or Western blotting (using a prey-specific antibody).

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique to study protein-protein interactions in living cells with high spatial and temporal resolution.[1][9][14][22][23][24][25]

Objective: To visualize and quantify the interaction between a nuclear receptor and a coactivator in live cells by fusing them to a FRET pair of fluorescent proteins (e.g., CFP and YFP).

Materials:

-

Expression vectors for the nuclear receptor fused to a donor fluorophore (e.g., CFP) and the coactivator fused to an acceptor fluorophore (e.g., YFP).

-

Mammalian cell line suitable for transfection and imaging.

-

Transfection reagent.

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets and software for analysis).

-

Ligand for the nuclear receptor of interest.

Protocol:

-

Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Co-transfect the cells with the donor- and acceptor-fused protein expression vectors.

-

Protein Expression: Allow 24-48 hours for the cells to express the fusion proteins.

-

Imaging:

-

Identify cells co-expressing both fluorescent proteins.

-

Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

-

-

Ligand Treatment: Treat the cells with the specific ligand for the nuclear receptor and acquire images at different time points to observe any changes in FRET efficiency.

-

FRET Analysis: Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) efficiency using appropriate algorithms that account for spectral bleed-through. An increase in FRET efficiency upon ligand treatment indicates an interaction between the nuclear receptor and the coactivator.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-protein interactions.[6][8][26][27][28]

Objective: To determine the binding affinity (Kd) and kinetic constants (ka and kd) for the interaction between a nuclear receptor and a coactivator.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified nuclear receptor (ligand) and coactivator (analyte).

-

Immobilization buffers (e.g., acetate buffer at various pH values).

-

Running buffer (e.g., HBS-EP+).

-

Activation reagents (e.g., EDC/NHS).

-

Deactivation reagent (e.g., ethanolamine-HCl).

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using EDC/NHS.

-

Inject the purified nuclear receptor protein over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups with ethanolamine-HCl.

-

-

Analyte Binding:

-

Inject a series of concentrations of the purified coactivator protein (analyte) over the immobilized nuclear receptor surface.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

-

Dissociation:

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the coactivator from the nuclear receptor.

-

-

Regeneration (if necessary): Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.

-

Data Analysis:

-

Fit the association and dissociation curves from the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method for identifying novel protein-protein interactions and for confirming suspected interactions in vivo in a eukaryotic system.[29][30][31][32][33]

Objective: To screen a library of potential interacting proteins (prey) for binding to a specific nuclear receptor (bait).

Materials:

-

Yeast reporter strain (e.g., containing HIS3 and LacZ reporter genes).

-

Bait plasmid expressing the nuclear receptor fused to a DNA-binding domain (DBD).

-

Prey plasmid library expressing proteins fused to an activation domain (AD).

-

Yeast transformation reagents.

-

Selective media (lacking specific nutrients to select for interacting partners).

-

Reagents for β-galactosidase assay.

Protocol:

-

Bait Construction and Characterization: Clone the nuclear receptor cDNA into the bait plasmid. Transform the bait plasmid into the yeast reporter strain and confirm that it does not auto-activate the reporter genes.

-

Library Screening: Transform the yeast strain containing the bait plasmid with the prey library.

-

Selection: Plate the transformed yeast on selective media lacking the nutrient synthesized by the reporter gene (e.g., histidine). Only yeast cells containing interacting bait and prey proteins will grow.

-

Confirmation of Interaction:

-

Pick the colonies that grow on the selective media.

-

Perform a secondary screen, such as a β-galactosidase filter lift assay, to confirm the activation of the second reporter gene.

-

-

Identification of Prey: Isolate the prey plasmid from the positive yeast colonies and sequence the insert to identify the interacting protein.

Conclusion

The binding of coactivators to nuclear receptors is a fundamental process in gene regulation, and a thorough understanding of this interaction is critical for advancing our knowledge of cellular signaling and for the development of targeted therapies. This guide has provided a detailed overview of the molecular mechanisms, quantitative binding data, and key experimental protocols used to investigate these intricate protein-protein interactions. By leveraging these methodologies, researchers can continue to unravel the complexities of nuclear receptor signaling, paving the way for new discoveries and therapeutic interventions.

References

- 1. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LXXLL-Related Motifs in Dax-1 Have Target Specificity for the Orphan Nuclear Receptors Ad4BP/SF-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of ligand-regulated nuclear receptor corepressor and coactivator binding, key interactions determining ligand potency and efficacy for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 8. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FRAP and FRET Methods to Study Nuclear Receptors in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. An improved high throughput protein-protein interaction assay for nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Role of CBP/P300 in nuclear receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and specificity of nuclear receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for Thyroid Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessing Self-interaction of Mammalian Nuclear Proteins by Co-immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 21. goldbio.com [goldbio.com]

- 22. pnas.org [pnas.org]

- 23. individual.utoronto.ca [individual.utoronto.ca]

- 24. researchgate.net [researchgate.net]

- 25. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 26. path.ox.ac.uk [path.ox.ac.uk]

- 27. faculty.washington.edu [faculty.washington.edu]

- 28. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 29. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. proteome.wayne.edu [proteome.wayne.edu]

- 31. Protein–Protein Interactions: Yeast Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]

- 32. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 33. Two-hybrid screening - Wikipedia [en.wikipedia.org]

Technical Guide: The Role of Steroid Receptor Coactivator-1 (SRC-1) and its NR Box Peptides in Breast Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Steroid Receptor Coactivator-1 (SRC-1), a key transcriptional coactivator, is a pivotal player in the progression of breast cancer, particularly in metastasis and the development of therapy resistance. Its function is mediated through protein-protein interactions, most notably the binding of its Nuclear Receptor (NR) box motifs to nuclear receptors like the Estrogen Receptor (ER). This guide provides an in-depth analysis of SRC-1's mechanism of action, its role in critical signaling pathways, quantitative data on its interactions and inhibition, and detailed experimental protocols for its study. The objective is to furnish researchers and drug developers with a comprehensive resource for targeting the SRC-1 axis in breast cancer.

Introduction to SRC-1 and NR Box Peptides

Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), was the first identified member of the p160 family of transcriptional coactivators.[1][2] These proteins are essential for modulating the transcriptional activity of nuclear receptors and other transcription factors.[1][3] While SRC-1 expression is minimal in normal human mammary epithelial cells, it is significantly upregulated in breast cancers, where its presence is correlated with HER2 positivity, resistance to endocrine therapy, and poor prognosis.[1][3][4]

Domain Architecture of SRC-1

The SRC-1 protein is a large, multi-domain scaffolding protein. Its structure allows it to interact with multiple partners simultaneously to assemble a potent transcriptional activation complex. The key functional domains include:

-

bHLH-PAS Domain: Located at the N-terminus, this highly conserved domain is crucial for protein-protein interactions, including the recruitment of secondary coactivators.[1]

-

Nuclear Receptor Interaction Domain (NRID): This central region contains three conserved LXXLL motifs (where L is leucine and X is any amino acid), also known as NR boxes.[1] These short helical motifs are essential for the direct, ligand-dependent binding to nuclear receptors like ERα.[1][2]

-

Activation Domains (AD): The C-terminal region contains two primary activation domains, AD1 and AD2. AD1 is responsible for recruiting histone acetyltransferases (HATs) like CBP and p300, while AD2 recruits protein methyltransferases such as CARM1 and PRMT1.[1] These enzymes modify chromatin, making it more accessible for transcription.

Caption: Domain organization of the SRC-1 protein.

The NR Box Peptide: A Critical Interaction Motif

The NR box, characterized by the LXXLL sequence, is the fundamental unit of interaction between p160 coactivators and nuclear receptors.[2] The interaction is highly specific; coactivators are recruited to nuclear receptors bound by agonist ligands but not antagonists.[5][6][7] Peptides synthesized to mimic these NR boxes are valuable research tools for studying these interactions and can serve as a basis for developing therapeutic inhibitors.[8][9]

The Multifaceted Role of SRC-1 in Breast Cancer Progression

While initially characterized for its role in hormone-dependent cancer growth, compelling evidence from mouse models demonstrates that SRC-1's primary oncogenic contribution is the promotion of metastasis, often independent of its effect on primary tumor growth.[3][4][10] It also plays a significant role in the development of resistance to endocrine therapies.

SRC-1 in Metastasis: Orchestrating Cell Invasion and Migration

SRC-1 drives breast cancer metastasis through the transcriptional regulation of key metastasis-promoting genes by partnering with various transcription factors.

-

Activation of the Twist Pathway: SRC-1 physically interacts with the transcription factor PEA3.[4] This complex is recruited to the promoter of Twist, a master regulator of the epithelial-mesenchymal transition (EMT).[4] Upregulation of Twist expression leads to reduced E-cadherin, increased cell motility, and enhanced invasion.[4] Knockdown of SRC-1 in breast cancer cells decreases Twist expression and subsequently reduces cell migration and invasion.[4]

-

Upregulation of Integrin Signaling: SRC-1 serves as a coactivator for Activator Protein-1 (AP-1). The SRC-1/AP-1 complex binds to the promoter of the integrin α5 (ITGA5) gene, enhancing its expression.[11] Increased ITGA5 levels promote cancer cell adhesion to the extracellular matrix and migration.[1][11]

-

Recruitment of Macrophages: SRC-1 upregulates the expression and secretion of colony-stimulating factor-1 (CSF-1).[1][10] CSF-1 recruits tumor-associated macrophages to the tumor site, which are known to promote tumor cell invasiveness and metastasis.[1]

Caption: SRC-1 signaling pathways promoting breast cancer metastasis.

SRC-1 in Therapy Resistance and ER/HER2 Signaling

SRC-1 is a critical node in signaling pathways that confer resistance to endocrine therapies and is closely linked with HER2-positive breast cancer.

-

Estrogen Receptor (ER) Signaling: In ER-positive breast cancer, SRC-1 is recruited to the estrogen-bound ERα, where it dramatically enhances the transcription of estrogen-responsive genes that drive proliferation.[1][2] Overexpression of SRC-1 can increase the potency of estradiol and even confer agonist activity to antagonists like tamoxifen, contributing to therapy resistance.[2][5]

-

HER2 Signaling Crosstalk: SRC-1 expression is strongly correlated with HER2 positivity.[1][3] In HER2-overexpressing cells, the HER2-MAPK signaling pathway is activated, which in turn activates the transcription factor Ets-2.[1] SRC-1 functions as a coactivator for Ets-2, and together they are recruited to the promoter of the oncogene c-myc, promoting cell survival and metastasis.[1][4] This mechanism provides an estrogen-independent pathway for SRC-1 to drive tumor progression.

Caption: SRC-1 integration with ERα and HER2 signaling pathways.

Quantitative Analysis of SRC-1 Interactions and Inhibition

Quantitative data is essential for understanding the potency of SRC-1 interactions and for evaluating potential inhibitors.

Table 1: Binding Affinities of SRC-1 NR Box Peptides

This table summarizes the binding affinities of SRC-1 derived peptides to Estrogen Receptors, highlighting the strength of this critical interaction.

| Peptide/Fragment | Interacting Partner | Ligand | Method | Affinity Constant | Citation(s) |

| SRC-1 NR Box 2 Peptide | ERα | 17β-Estradiol | Time-Resolved Fluorescence | Kd = 155 ± 21 nM | [8] |

| SRC-1 NR Box 4 Peptide | ERβ | 17β-Estradiol | Time-Resolved Fluorescence | Kd = 261 ± 72 nM | [8] |

| PERM-1 (Cyclic NR Box 2 Mimic) | ERα | 17β-Estradiol | Competition Assay | Ki = 25 nM | [8] |

| SRC1-NRD (NR Boxes 1-3) | ER Dimer | THC-Ketone (Agonist) | Ligand Dissociation Assay | Max. effective conc. = 30 nM | [5][7] |

Table 2: IC₅₀ Values of SRC-Targeted Inhibitors in Breast Cancer Cell Lines

This table provides the half-maximal inhibitory concentrations (IC₅₀) for various compounds that directly or indirectly inhibit the SRC-1 signaling axis.

| Inhibitor | Target(s) | Cell Line | Subtype | IC₅₀ Value | Citation(s) |

| Dasatinib | Src Family Kinases | MCF7 | ER+ | 1.62 µM | [12] |

| Dasatinib | Src Family Kinases | T47D-TamR | ER+, Tamoxifen-Resistant | ~0.73 µM | [12] |

| Dasatinib | Src Family Kinases | Multiple (Panel) | Various | 5.5 nM to >9.5 µM | [12] |

| Compound 49 | Src, B-RAF, C-RAF | MDA-MB-231 | Triple-Negative | 0.9 nM (for Src) | [13] |

| Lapatinib | HER2, EGFR | BT474 | HER2+ | 0.036 µM | [14] |

| Lapatinib | HER2, EGFR | SKBR3 | HER2+ | 0.080 µM | [14] |

Table 3: SRC-1 Dependent Gene Expression Changes

This table outlines the qualitative impact of SRC-1 modulation on the expression of key downstream target genes involved in breast cancer progression.

| Gene Target | Modulation of SRC-1 | Effect on Gene Expression | Functional Consequence | Citation(s) |

| Twist | Knockdown/Knockout | Decrease | Reduced EMT and invasion | [4] |

| ITGA5 (Integrin α5) | Knockdown/Knockout | Decrease | Reduced cell adhesion and migration | [11] |

| c-Myc | Co-expression w/ Ets-2 | Increase | Increased proliferation and survival | [1][4] |

| CSF-1 | Knockout | Decrease | Reduced macrophage recruitment | [10] |

| SDF-1 | Co-expression w/ ERα | Increase | Increased proliferation and invasion | [4] |

| Differentiation Genes | Knockdown (in resistant cells) | Increase (de-repression) | Reversal of de-differentiated state | [15] |

Key Experimental Methodologies

Studying the function of SRC-1 and its interactions requires a suite of molecular and cellular biology techniques. Below are protocols for key experiments cited in SRC-1 research.

Co-Immunoprecipitation (Co-IP)

Purpose: To verify the physical interaction between SRC-1 and its partner proteins (e.g., ERα, PEA3, AP-1) within the cell.

Methodology:

-

Cell Lysis: Breast cancer cells are cultured and then lysed using a non-denaturing lysis buffer to preserve protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-SRC-1). Protein A/G beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected "prey" protein (e.g., anti-PEA3) to confirm its presence in the complex.

References

- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | AIB1/SRC-3/NCOA3 function in estrogen receptor alpha positive breast cancer [frontiersin.org]

- 3. Disruption of the SRC-1 gene in mice suppresses breast cancer metastasis without affecting primary tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Steroid Receptor Coactivator-1 (SRC-1) Regulates Twist Expression and Promotes Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coactivator peptides have a differential stabilizing effect on the binding of estrogens and antiestrogens with the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Disruption of the SRC-1 gene in mice suppresses breast cancer metastasis without affecting primary tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

The Dawn of a New Era in Gene Regulation: The Discovery and History of Steroid Receptor Coactivator-1 (SRC-1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), in 1995 marked a pivotal moment in our understanding of gene regulation. It was the first protein of its kind to be cloned and characterized, unveiling a new layer of complexity in how nuclear receptors modulate gene expression. This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of SRC-1, with a focus on the experimental methodologies and quantitative data that have defined our knowledge of this crucial coactivator.

The Discovery: A Yeast Two-Hybrid Revelation

The journey to uncover SRC-1 began with the quest to understand how nuclear receptors, a class of transcription factors activated by steroid hormones and other lipophilic molecules, could so potently and specifically regulate gene expression. It was hypothesized that other cellular factors were necessary to mediate their transcriptional activity. This led a team in the laboratory of Dr. Bert W. O'Malley to employ a yeast two-hybrid screening approach, a powerful technique to identify protein-protein interactions.

The seminal discovery was published in Science in 1995 by Oñate et al.[1]. The researchers used the ligand-binding domain (LBD) of the human progesterone receptor (hPR) as the "bait" to screen a human B-cell cDNA library for interacting "prey" proteins. This screen identified a novel 160-kDa protein that demonstrated a ligand-dependent interaction with the progesterone receptor. This protein was aptly named Steroid Receptor Coactivator-1 (SRC-1).

The Foundational Experiment: Yeast Two-Hybrid Screen

The yeast two-hybrid system is based on the modular nature of transcriptional activators, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this system, the bait protein is fused to the DBD, and the prey proteins from a cDNA library are fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ), allowing for a colorimetric or growth-based selection of interacting partners.

Experimental Protocol: Yeast Two-Hybrid Screening for SRC-1 Discovery (Based on Oñate et al., 1995)

-

Bait Plasmid Construction: The cDNA encoding the ligand-binding domain (LBD) of the human progesterone receptor (hPR) was cloned into a yeast expression vector containing the DNA-binding domain of the GAL4 transcription factor (pAS2).

-

Prey Library: A human B-cell cDNA library fused to the GAL4 activation domain in the pACT vector was used.

-

Yeast Strain: The Saccharomyces cerevisiae strain Y190, containing integrated copies of the lacZ and HIS3 reporter genes under the control of GAL4-responsive promoters, was utilized.

-

Transformation and Screening: The bait plasmid was transformed into the Y190 yeast strain. Subsequently, the human B-cell cDNA library was transformed into the yeast strain containing the bait plasmid.

-

Selection: Transformants were plated on synthetic complete medium lacking tryptophan, leucine, and histidine, and supplemented with 25 mM 3-aminotriazole (3-AT) to suppress leaky HIS3 expression. The presence of the progesterone agonist R5020 (1 µM) was essential to promote the interaction between the hPR-LBD and potential coactivators.

-

Reporter Gene Assay (β-galactosidase activity): Colonies that grew on the selective medium were further assayed for β-galactosidase activity using a filter lift assay with X-gal as a substrate. Blue colonies indicated a positive interaction.

-

Isolation and Sequencing of Positive Clones: Plasmids from positive yeast colonies were isolated, and the cDNA inserts were sequenced to identify the interacting protein, which was revealed to be the novel protein, SRC-1.

Figure 1: Yeast Two-Hybrid Experimental Workflow for SRC-1 Discovery.

Characterization of a New Class of Proteins

Following its discovery, SRC-1 was rapidly characterized as the founding member of the p160 family of nuclear receptor coactivators, which also includes SRC-2 (also known as TIF2 or GRIP1) and SRC-3 (also known as AIB1 or ACTR). These proteins share a conserved domain architecture that is central to their function.

Domain Architecture of SRC-1

-

bHLH-PAS Domain: Located at the N-terminus, this basic helix-loop-helix/Per-ARNT-Sim domain is involved in protein-protein interactions and dimerization.

-

Nuclear Receptor Interaction Domain (NRID): This central region contains three conserved LXXLL motifs (where L is leucine and X is any amino acid) that are crucial for the ligand-dependent interaction with the activation function-2 (AF-2) domain of nuclear receptors.

-

Activation Domains (ADs): The C-terminal region of SRC-1 contains two primary activation domains:

-